

Palatinitol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Palatinitol*

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An In-depth Examination of the Polyol, its Classification, Properties, and Applications

Abstract

Palatinitol, commercially known as Isomalt, is a disaccharide alcohol that has garnered significant attention in the food and pharmaceutical industries. Classified as a polyol, it serves as a sugar substitute, offering a range of functional properties that make it a versatile excipient in drug development and a key ingredient in sugar-free products. This technical guide provides a comprehensive overview of **Palatinitol**, detailing its chemical nature, classification, physicochemical properties, and its applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. The guide includes a summary of quantitative data, detailed experimental protocols for its characterization, and visual representations of its synthesis and metabolic pathways.

Introduction to Palatinitol (Isomalt)

Palatinitol, also referred to as Isomalt, is a sugar alcohol and a member of the polyol class of carbohydrates.^[1] It is a white, crystalline, and odorless substance with a mild sweet taste, approximately 45-65% as sweet as sucrose.^[2] Unlike traditional sugars, **Palatinitol** is not a single compound but an equimolar mixture of two stereoisomers: 1-O- α -D-glucopyranosyl-D-mannitol (GPM) and 6-O- α -D-glucopyranosyl-D-sorbitol (GPS).^{[3][4]} This unique composition is

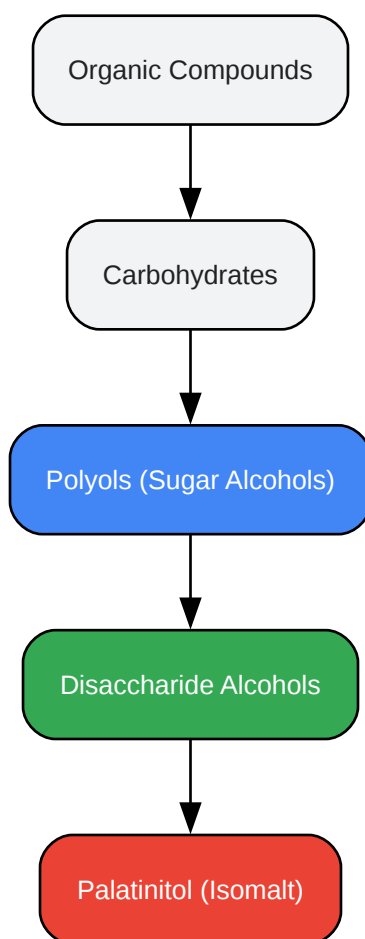
a result of its two-stage manufacturing process, which begins with the enzymatic rearrangement of sucrose to isomaltulose, followed by hydrogenation.[5][6]

The significance of **Palatinitol** in the pharmaceutical and food sectors stems from its favorable properties, including low hygroscopicity, high stability, low caloric value, and a non-cariogenic nature.[5][7] Its low glycemic index makes it a suitable sweetener for diabetic-friendly products.[7][8] In the realm of drug development, **Palatinitol** is utilized as a multifunctional excipient, serving as a filler, binder, and coating agent in solid dosage forms, and as a stabilizer for therapeutic proteins.[5][9]

Classification of Palatinitol

Palatinitol is classified as a polyol, also known as a sugar alcohol.[1] Polyols are organic compounds containing multiple hydroxyl (-OH) groups.[1] Within the broader classification of polyols, **Palatinitol** is a disaccharide alcohol, as it is derived from a disaccharide (isomaltulose) and is composed of two monosaccharide alcohol units.[3]

The classification of **Palatinitol** can be visualized as follows:



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Figure 1: Hierarchical classification of **Palatinitol**.

Physicochemical Properties of Palatinitol

The utility of **Palatinitol** in various applications is dictated by its distinct physicochemical properties. A summary of these properties is presented below, with a comparison to other common polyols.

Quantitative Data Summary

Property	Palatinitol I (Isomalt)	Sorbitol	Mannitol	Xylitol	Erythritol	Sucrose (for comparis on)
Molecular Weight (g/mol)	344.31 [10]	182.17	182.17	152.15	122.12	342.30
Sweetness (relative to sucrose)	0.4 - 0.6 [11]	0.6	0.5	1.0	0.6 - 0.7	1.0
Caloric Value (kcal/g) - USA	2.0 [5]	2.6	1.6	2.4	0.2	4.0
Caloric Value (kcal/g) - EU	2.4 [12]	2.4	2.4	2.4	0	4.0
Glycemic Index	2 [13]	9	2	13	1	65
Melting Point (°C)	145 - 150 [12]	99-101	165-169	92-95	119-123	160-186
Heat of Solution (cal/g)	-9.4 [12]	-26.5	-28.9	-36.6	-42.9	-4.3
Hygroscopicity	Very Low [12] [14]	Medium	Very Low	High	Very Low	Low

Table 1: Comparative physicochemical properties of **Palatinitol** and other common polyols. Data compiled from various sources.[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

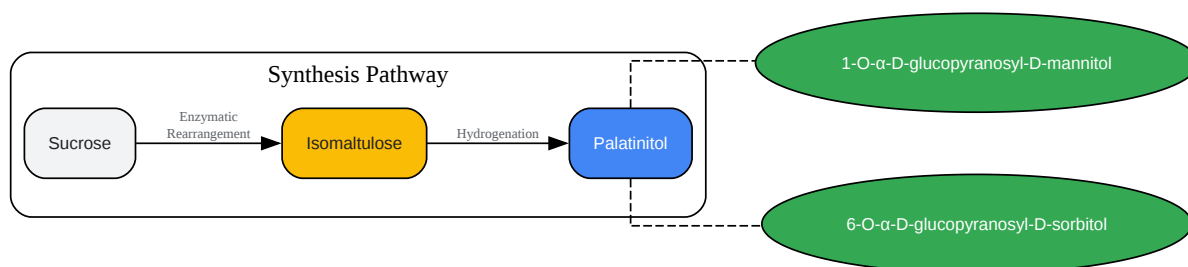
Key Properties and Their Implications

- **Low Hygroscopicity:** **Palatinitol** absorbs minimal moisture from the air, even at high relative humidity.[14] This property is highly advantageous in pharmaceutical manufacturing, as it prevents caking of powders, improves the stability of moisture-sensitive active pharmaceutical ingredients (APIs), and enhances the shelf-life of the final product.[5][6]
- **High Stability:** **Palatinitol** exhibits excellent thermal and chemical stability.[15] It does not undergo Maillard browning reactions, which is crucial for maintaining the appearance and stability of formulations.[16]
- **Low Caloric Value and Glycemic Index:** Being only partially metabolized in the human body, **Palatinitol** has a low caloric value and a very low glycemic index.[5][13] This makes it a suitable excipient for formulations intended for diabetic patients or for products aimed at weight management.
- **Good Tableting Properties:** Direct compression grades of **Palatinitol** have excellent compressibility and flow properties, making them ideal for the direct compression method of tablet manufacturing.[3][17]

Synthesis and Metabolism of Palatinitol

Synthesis of Palatinitol

The production of **Palatinitol** is a two-step process that starts with sucrose.



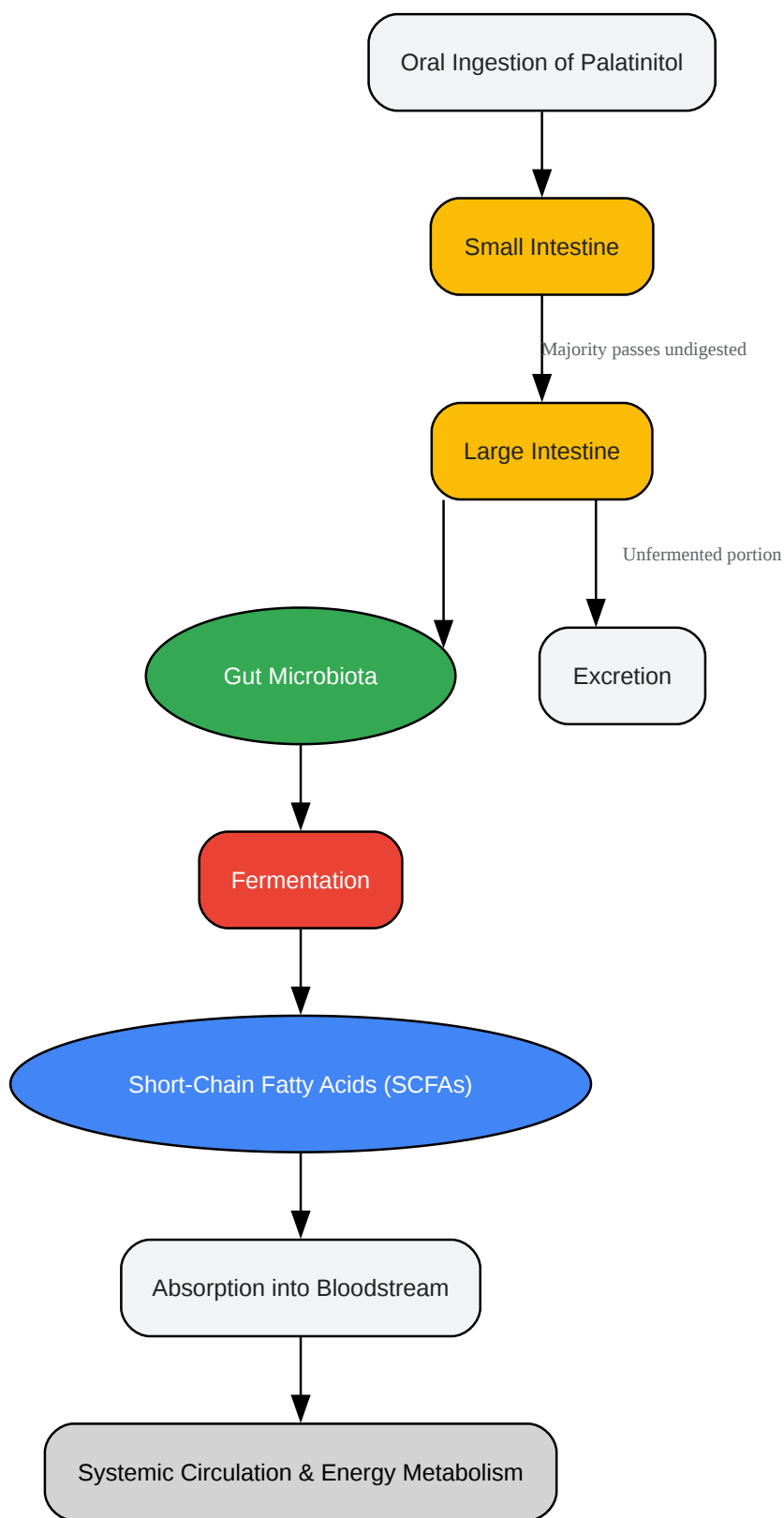
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Figure 2: Synthesis pathway of **Palatinitol** from sucrose.

- **Enzymatic Rearrangement:** Sucrose is first converted into isomaltulose (palatinose) through an enzymatic process.^[5]
- **Hydrogenation:** The isomaltulose is then hydrogenated, which converts the fructose part of the molecule into a mixture of sorbitol and mannitol. This results in the formation of the two stereoisomers that constitute **Palatinitol**: GPM and GPS.^[5]

Metabolism of Palatinitol

Palatinitol is not readily hydrolyzed by human intestinal enzymes.^[11] A small fraction may be broken down in the small intestine, but the majority passes to the large intestine where it is fermented by the gut microbiota.



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Figure 3: Metabolic pathway of **Palatinitol** in the human body.

The fermentation of **Palatinitol** by colonic bacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which can be absorbed and utilized by the body for energy.^[18] This metabolic pathway is the reason for its reduced caloric value compared to fully digestible sugars.

Experimental Protocols for Palatinitol Characterization

For researchers and quality control professionals, accurate characterization of **Palatinitol** is crucial. The following are detailed methodologies for key experiments.

Determination of GPM and GPS Ratio by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the ratio of 1-O- α -D-glucopyranosyl-D-mannitol (GPM) and 6-O- α -D-glucopyranosyl-D-sorbitol (GPS) in a **Palatinitol** sample.

Materials and Equipment:

- HPLC system with a refractive index (RI) detector
- Strong cation-exchange resin column (calcium form, e.g., 300 mm x 7.8 mm, 9 μ m particle size)^[19]
- Degassed, deionized water (mobile phase)
- Reference standards of GPM and GPS
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- **Standard Preparation:** Accurately weigh and dissolve the GPM and GPS reference standards in deionized water to prepare individual stock solutions of known concentrations (e.g., 10 mg/mL). Prepare a mixed standard solution containing both GPM and GPS.

- Sample Preparation: Accurately weigh and dissolve the **Palatinitol** sample in deionized water to a concentration of approximately 20 mg/mL.[\[19\]](#)
- HPLC Conditions:
 - Mobile Phase: Degassed deionized water[\[19\]](#)
 - Flow Rate: 0.5 mL/min[\[19\]](#)
 - Column Temperature: 80 ± 3 °C[\[19\]](#)
 - Detector: Refractive Index (RI) detector, maintained at a constant temperature (e.g., 40 °C)[\[19\]](#)
 - Injection Volume: 20 µL
- Analysis:
 - Inject the mixed standard solution to determine the retention times and response factors for GPM and GPS.
 - Inject the sample solution.
 - Identify the peaks in the sample chromatogram based on the retention times of the standards.
 - Calculate the concentration of GPM and GPS in the sample using the peak areas and the response factors from the standard.
- System Suitability: The resolution between the GPM and GPS peaks should be not less than 2.0.[\[19\]](#)

Measurement of Hygroscopicity by Dynamic Vapor Sorption (DVS)

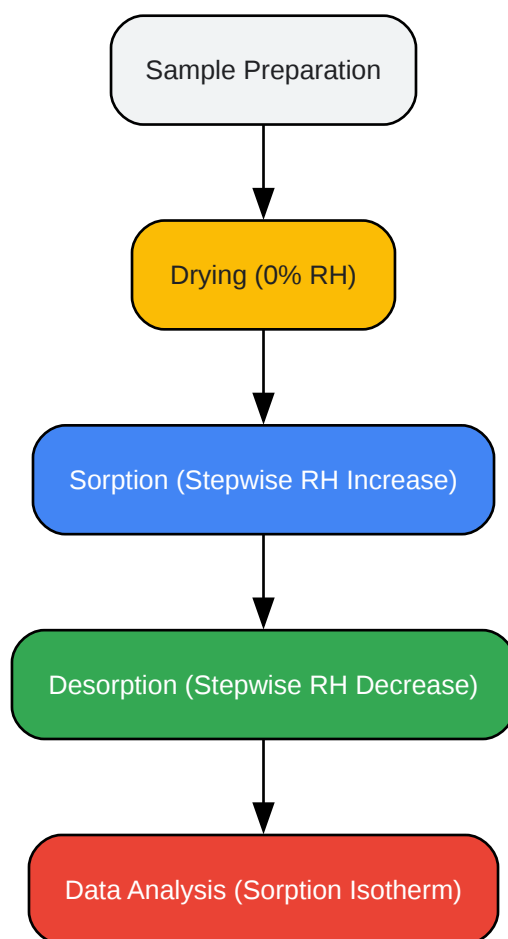
Objective: To determine the moisture sorption and desorption characteristics of a **Palatinitol** powder.

Materials and Equipment:

- Dynamic Vapor Sorption (DVS) analyzer with a microbalance[20]
- Nitrogen gas (carrier gas)
- Deionized water
- **Palatinitol** powder sample

Procedure:

- Sample Preparation: Place a small, accurately weighed amount of the **Palatinitol** powder in the DVS sample pan.
- Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% relative humidity) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This is the initial dry mass.
- Sorption Phase: Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).[20] At each RH step, the system holds the humidity constant until the sample mass equilibrates.
- Desorption Phase: After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0% RH, recording the mass at each equilibrium point.[20]
- Data Analysis:
 - Plot the percentage change in mass (moisture uptake) on the y-axis against the relative humidity on the x-axis to generate a moisture sorption isotherm.
 - The resulting graph will illustrate the hygroscopic nature of the **Palatinitol** sample.



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Figure 4: Experimental workflow for DVS analysis of hygroscopicity.

Applications in Drug Development

Palatinitol's unique properties make it a valuable excipient in the development of various pharmaceutical dosage forms.

Solid Oral Dosage Forms

- **Filler and Binder in Direct Compression:** Due to its excellent flowability and compressibility, **Palatinitol** is used as a filler and binder in the direct compression of tablets.[3][17] This simplifies the manufacturing process by eliminating the need for granulation.
- **Chewable and Orally Disintegrating Tablets (ODTs):** Its pleasant, sweet taste and good mouthfeel make it an ideal excipient for chewable tablets and ODTs, improving patient

compliance, especially in pediatric and geriatric populations.[13][17]

- Taste Masking: **Palatinitol** can effectively mask the unpleasant taste of some active pharmaceutical ingredients.[5]

Protein Stabilization

Palatinitol has been shown to be an effective stabilizer for proteins, particularly during freeze-drying (lyophilization).[9][21] It can help to maintain the native conformation of proteins and prevent aggregation, thereby preserving their therapeutic efficacy.[21][22][23] The mechanism of stabilization is thought to involve the preferential exclusion of the polyol from the protein surface and the modulation of the dynamics of the associated water molecules.[22][23]

Carrier for Liquid APIs

The porous structure of certain grades of **Palatinitol** allows it to act as a carrier for liquid APIs, enabling their formulation into solid dosage forms.[13][17]

Safety and Regulatory Status

Palatinitol is considered safe for human consumption. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of Isomalt and has established an "Acceptable Daily Intake (ADI) not specified," which is the safest category for a food additive.[15][24] In the United States, Isomalt is Generally Recognized as Safe (GRAS).[8] While generally well-tolerated, excessive consumption of **Palatinitol** can have a laxative effect, which is a common characteristic of polyols.[8]

Conclusion

Palatinitol (Isomalt) is a versatile polyol with a unique combination of physicochemical properties that make it highly valuable for researchers, scientists, and drug development professionals. Its classification as a disaccharide alcohol, derived from sucrose, underpins its sugar-like functionalities with added benefits of low hygroscopicity, high stability, low caloric value, and a non-cariogenic nature. The detailed experimental protocols provided in this guide for its characterization, along with the visual representations of its synthesis and metabolism, offer a practical resource for its application and quality control. In the pharmaceutical industry, **Palatinitol**'s role as a multifunctional excipient in solid dosage forms and as a protein stabilizer

highlights its growing importance in modern drug delivery systems. With its established safety profile and favorable regulatory status, **Palatinitol** is poised to remain a key ingredient in the development of innovative and patient-friendly pharmaceutical products.

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